
3-Fluoro-5-methylphenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methylphenylmagnesium bromide: is an organomagnesium compound, specifically a Grignard reagent, widely used in organic synthesis. It is a solution in tetrahydrofuran (THF) and is known for its reactivity towards various electrophiles, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
3-Fluoro-5-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used in organic chemistry for the formation of carbon-carbon bonds . The primary targets of this compound are therefore carbon atoms in organic molecules, where it can facilitate the formation of new carbon-carbon bonds .
Mode of Action
The mode of action of this compound involves the interaction of the compound with its targets, leading to changes in the molecular structure of the target molecules. As a Grignard reagent, this compound can react with a wide range of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds . This reaction is facilitated by the polar nature of the carbon-magnesium bond in the Grignard reagent, which allows the carbon atom to act as a nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of organic compounds. The ability of this Grignard reagent to form new carbon-carbon bonds means it can be used to synthesize a wide range of organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized and their roles in various biochemical processes.
Pharmacokinetics
The pharmacokinetics of this compound, like other Grignard reagents, are complex and depend on a variety of factors. As a highly reactive compound, it is likely to react quickly with other molecules in the environment, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of this compound is therefore likely to be low, as it is rapidly consumed in chemical reactions .
Result of Action
The molecular and cellular effects of the action of this compound are primarily the formation of new carbon-carbon bonds in organic molecules. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactions involved . These new compounds can have a variety of effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound are influenced by a variety of environmental factors. As a Grignard reagent, it is highly reactive and sensitive to moisture and air . Therefore, it must be handled under anhydrous conditions to prevent premature reactions . The temperature and solvent used can also affect the reactivity and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-5-methylphenylmagnesium bromide typically involves the reaction of 3-Fluoro-5-methylbromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically stirred vigorously to ensure complete dissolution of magnesium and efficient formation of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, and esters.
Solvents: Anhydrous THF is commonly used.
Catalysts: Copper(I) iodide can be used in some coupling reactions.
Major Products Formed:
Alcohols: From the reaction with carbonyl compounds.
Biaryl Compounds: From cross-coupling reactions.
Scientific Research Applications
3-Fluoro-5-methylphenylmagnesium bromide is extensively used in scientific research due to its versatility:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Material Science: Used in the preparation of novel materials with specific properties.
Biological Studies: Utilized in the synthesis of biologically active compounds for research purposes.
Comparison with Similar Compounds
- 3-Fluorophenylmagnesium bromide
- 3-Methylphenylmagnesium bromide
- 3-Chlorophenylmagnesium bromide
Comparison:
- Reactivity: 3-Fluoro-5-methylphenylmagnesium bromide is unique due to the presence of both a fluorine and a methyl group, which can influence its reactivity and selectivity in reactions.
- Applications: While similar compounds are used in organic synthesis, the specific substitution pattern in this compound can lead to different reactivity profiles and product distributions.
Properties
IUPAC Name |
magnesium;1-fluoro-3-methylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGOMMFENVOEMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
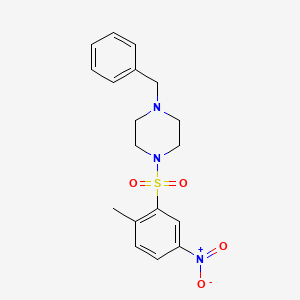
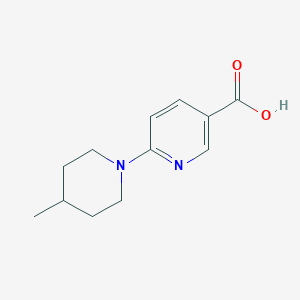
![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)
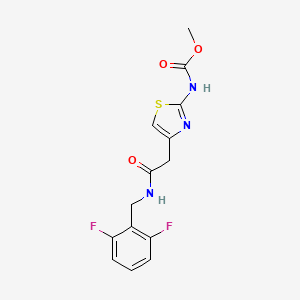
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)
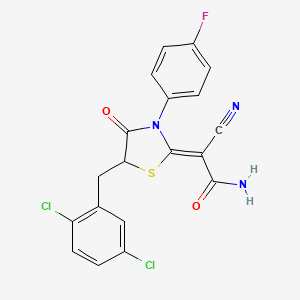
![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)
![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2491729.png)
![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)
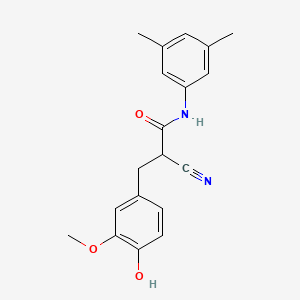
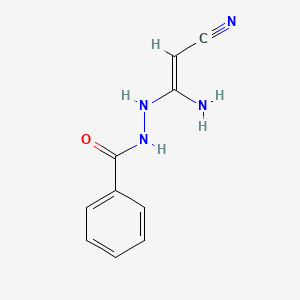
![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)
![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)
